Gatifloxacin Impurity 1

Impurity Identification LC-MS Structural Elucidation

Resolving co-elution with USP Impurity D during Gatifloxacin HPLC analysis is critical for ANDA filing. Gatifloxacin Impurity 1 (DMP) is the definitive reference standard for: • Validating resolution between Impurity 1 and USP Impurity D per ICH Q2(R1). • Quantifying oxidative degradation (3% H₂O₂) per ICH Q1A(R2) forced degradation studies. • Batch release testing to meet ICH Q3A qualification thresholds (≤0.15%).

Molecular Formula C19H22FN3O5
Molecular Weight 391.40
CAS No. 1335198-95-2
Cat. No. B601361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGatifloxacin Impurity 1
CAS1335198-95-2
Molecular FormulaC19H22FN3O5
Molecular Weight391.40
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gatifloxacin Impurity 1 (DMP): Reference Standard Overview


Gatifloxacin Impurity 1 (CAS 1335198-95-2), chemically 1-cyclopropyl-6-fluoro-7-(4-hydroxy-3-methylpiperazin-1-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (also identified as DMP), is a primary process-related impurity in the synthesis of the fourth-generation fluoroquinolone antibiotic Gatifloxacin [1]. Its molecular formula is C19H22FN3O5 and its molecular weight is 391.4 g/mol [1]. This compound is distinguished from other Gatifloxacin impurities by its specific origin as a byproduct of the condensation reaction between the quinolone core and 2-methylpiperazine, leading to the hydroxylation of the piperazine ring . It serves as a critical reference standard for the development, validation, and execution of stability-indicating HPLC methods essential for drug substance and drug product quality control, as well as for Abbreviated New Drug Application (ANDA) regulatory submissions .

Why Substituting Gatifloxacin Impurity 1 Fails


Gatifloxacin Impurity 1 cannot be substituted with other Gatifloxacin-related impurities or alternative standards due to profound structural, chromatographic, and pharmacopeial differences. The USP monographs for Gatifloxacin list distinct impurity standards—such as Related Compound A (O-Desmethyl Gatifloxacin), B, C (Difluoro Methoxy), D (3-Desmethyl Gatifloxacin), and E (2-Methyl Isomer)—each with unique chemical identities, formation pathways, and chromatographic behaviors . For instance, Gatifloxacin Impurity 1 (DMP) features a hydroxyl group on its piperazine ring, whereas Related Compound D lacks this hydroxyl and a methyl group, leading to a significantly different molecular weight and polarity . Using an incorrect impurity standard for method validation can result in false-negative or false-positive identification, inaccurate quantification of critical quality attributes, and ultimately, failure to meet ICH Q3A/Q3B guidelines for impurity thresholds, which jeopardizes batch release and ANDA approval [1]. Furthermore, forced degradation studies demonstrate that Gatifloxacin Impurity 1 forms under specific oxidative stress conditions distinct from those generating other impurities like the N1-decyclopropyl photodegradant, confirming that it is not a generic marker but a process-specific signature [2].

Quantitative Differentiation Data for Gatifloxacin Impurity 1


Mass Spectrometry Confirmation vs. Parent Drug

Gatifloxacin Impurity 1 (DMP) was conclusively identified as the primary impurity in Gatifloxacin bulk drug substance using RP-HPLC/ESI-MS. Its molecular mass was determined to be 14 Da less than that of Gatifloxacin, corresponding to the loss of a single CH2 group. This structural distinction is critical for method specificity [1]. The impurity was directly compared to synthesized DMP and DMO standards, with its retention time, UV spectrum, and MS data matching exactly those of synthesized DMP, confirming its identity [1].

Impurity Identification LC-MS Structural Elucidation Process Chemistry

Oxidative Stress Degradation Specificity

In a validated stability-indicating RP-HPLC method, Gatifloxacin Impurity 1 (DMP) was generated under oxidative stress conditions (3% H2O2, 24 hours), while the parent drug remained stable under acidic, basic, thermal, and photolytic conditions. This demonstrates that Impurity 1 is a specific marker of oxidative degradation, a critical attribute for monitoring drug substance stability [1]. In contrast, the photolytic degradation pathway predominantly yields the N1-decyclopropyl impurity (USP Related Compound E), which has a different relative retention time (RRT) of ~1.4 compared to Impurity 1's RRT of ~0.7 [1]. The mass balance in all stressed samples was 99.3%, confirming method accuracy [1].

Forced Degradation Stability Studies ICH Q1A Oxidative Hydrolysis

Chromatographic Resolution from Impurity D

The optimized RP-HPLC method developed for quantifying related substances in Gatifloxacin drug substance achieved baseline resolution (Rs > 2.0) between Gatifloxacin Impurity 1 (DMP) and the closely eluting USP Impurity D (3-Desmethyl Gatifloxacin) [1]. The relative retention time (RRT) for Impurity 1 was established at ~0.7 relative to Gatifloxacin (RRT=1.0), while Impurity D exhibited an RRT of ~0.85, confirming that they are chromatographically distinct despite structural similarities [1]. This separation is critical because these two impurities share a common synthetic origin and can co-elute under suboptimal conditions, leading to inaccurate quantification [1]. The method validation demonstrated linearity (r2 > 0.999) and precision (%RSD < 2.0) across the specified range for Impurity 1 [1].

HPLC Method Development Chromatographic Resolution Related Substances USP Monograph

Application Scenarios for Gatifloxacin Impurity 1


Method Validation for ANDA Submissions

Gatifloxacin Impurity 1 serves as a critical reference standard during the validation of stability-indicating HPLC methods for Gatifloxacin drug substance and drug product. As demonstrated by Petha et al., a certified standard of Impurity 1 is required to establish system suitability criteria, specifically to verify the resolution between Impurity 1 and USP Impurity D, which are known to co-elute under suboptimal conditions [1]. Analytical laboratories performing ANDA-related method transfers rely on this standard to generate accurate relative retention times (RRTs) and relative response factors (RRFs) for impurity quantification, ensuring compliance with ICH Q2(R1) guidelines on validation of analytical procedures [2].

Forced Degradation and Oxidative Pathway Elucidation

In forced degradation studies designed per ICH Q1A(R2) guidelines, Gatifloxacin Impurity 1 is the definitive marker for oxidative stress. The validated method by Venkatesh et al. confirms that this impurity forms exclusively under oxidative hydrolysis (3% H2O2) and not under acidic, basic, thermal, or photolytic conditions [1]. Stability labs use a pure reference standard of Impurity 1 to accurately quantify its formation rate and establish acceptance criteria for oxidative degradation in the drug product's stability protocol. This directly informs the selection of appropriate packaging and storage conditions to mitigate oxidative degradation.

Routine QC and Batch Release Testing

For Gatifloxacin API manufacturers, Gatifloxacin Impurity 1 is a specified impurity that must be quantified during batch release testing. Using the validated HPLC method, QC chemists inject a reference solution of Impurity 1 at a known concentration (e.g., 0.1% of the API test concentration) to establish a quantitative limit. The method's demonstrated specificity and sensitivity ensure that any batch containing Impurity 1 above the ICH Q3A qualification threshold (typically ≤0.15% for a drug substance with a maximum daily dose >2g/day) is accurately identified and rejected [1]. This prevents the release of sub-potent or potentially unsafe API into the supply chain.

Impurity Profiling for Process Optimization

During process development and scale-up, Gatifloxacin Impurity 1 (DMP) serves as a key marker for monitoring the efficiency of the piperazine coupling step. The structural elucidation work by Zhou et al. confirms its identity and origin from the condensation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methylpiperazine [1]. By quantifying the levels of Impurity 1 in reaction streams using an authenticated reference standard, process chemists can optimize reaction parameters (e.g., temperature, stoichiometry, and reaction time) to minimize its formation, thereby increasing the overall yield and purity of the final Gatifloxacin API. This data is essential for establishing robust process controls and supporting the Chemistry, Manufacturing, and Controls (CMC) section of regulatory dossiers.

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